molecular formula C48H67NO5PPdS- B13697581 Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Cat. No.: B13697581
M. Wt: 907.5 g/mol
InChI Key: QNDSMMCXUKOECJ-UHFFFAOYSA-N
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Description

The compound "Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane; methanesulfonic acid; palladium; 2-phenylaniline" (referred to hereafter as the Target Compound) is a palladium-based catalytic system. Its structure comprises:

  • Phosphane ligand: A sterically hindered dicyclohexylphosphane derivative with 2,6-diisopropyl and tert-butyl substituents, enhancing stability and selectivity in cross-coupling reactions .
  • Methanesulfonic acid (MSA): A strong organic acid with low nucleophilicity, improving solubility and dispersion in organic media .
  • Palladium: A central metal atom in a +2 oxidation state, coordinated to the phosphane ligand and MSA .
  • 2-Phenylaniline: Likely acts as a stabilizing base or auxiliary ligand, modulating electronic properties .

This system is designed for high-performance catalytic applications, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, where steric bulk and acid compatibility are critical .

Properties

Molecular Formula

C48H67NO5PPdS-

Molecular Weight

907.5 g/mol

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C35H53O2P.C12H10N.CH4O3S.Pd/c1-24(2)28-20-15-21-29(25(3)4)32(28)33-30(36-8)22-23-31(37-35(5,6)7)34(33)38(26-16-11-9-12-17-26)27-18-13-10-14-19-27;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15,20-27H,9-14,16-19H2,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

QNDSMMCXUKOECJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC(C)(C)C)OC.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

Preparation Methods

Synthesis of the Phosphane Ligand

The phosphane ligand, dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane, is synthesized via multi-step organic synthesis involving:

  • Step 1: Biphenyl backbone construction
    Synthesis of the biphenyl core substituted at the 2 and 6 positions with isopropyl groups, often via Suzuki or other cross-coupling reactions.

  • Step 2: Introduction of methoxy and tert-butoxy substituents
    Selective functionalization of the phenyl rings to introduce methoxy (-OCH3) and tert-butoxy (-OC(CH3)3) groups at the 3 and 6 positions respectively, using nucleophilic aromatic substitution or directed ortho-metalation followed by alkylation.

  • Step 3: Phosphination
    The biphenyl intermediate is then reacted with chlorodicyclohexylphosphine or a similar phosphine chloride reagent under inert atmosphere, typically in the presence of a base such as triethylamine, to form the phosphane ligand.

Formation of the Palladium Complex

  • Step 1: Palladium source preparation
    Palladium(II) acetate or palladium(0) precursors (e.g., Pd2(dba)3) are used as the starting palladium source.

  • Step 2: Ligand coordination
    The phosphane ligand is added to the palladium precursor in an inert solvent such as tetrahydrofuran or toluene under an inert atmosphere (argon or nitrogen) with stirring. The ligand coordinates to the palladium center, forming the palladium-phosphane complex.

  • Step 3: Addition of methanesulfonic acid and 2-phenylaniline
    Methanesulfonic acid is introduced to stabilize the complex, often forming a phosphonium salt or assisting in solubilization. 2-Phenylaniline is added as a co-ligand or stabilizer, coordinating through its amine group to palladium or interacting with the complex via hydrogen bonding or ionic interactions.

  • Step 4: Purification
    The resulting complex is purified by crystallization or precipitation, often from solvents like ethanol, methanol, or diethyl ether, followed by drying under vacuum.

Stock Solution Preparation for Applications

According to data from InvivoChem, the compound is typically prepared as a powder and dissolved in solvents such as dimethyl sulfoxide (DMSO) for stock solutions. For in vivo or in vitro studies, formulation protocols include:

  • Dissolving the compound in DMSO at desired concentrations (e.g., 1 mM, 5 mM, 10 mM).
  • Dilution with co-solvents such as polyethylene glycol 300, Tween 80, saline, or corn oil to improve solubility and bioavailability.
  • Careful mixing and clarification steps are essential to ensure homogeneity and stability of the solution.

Data Table: Typical Preparation Parameters

Step Reagents/Conditions Notes
Biphenyl backbone synthesis Suzuki coupling, Pd catalyst, aryl boronic acid Yields biphenyl intermediate
Methoxy and tert-butoxy substitution Directed ortho-metalation, alkylation agents Selective substitution on phenyl rings
Phosphination Chlorodicyclohexylphosphine, base (e.g., Et3N), inert atmosphere Forms phosphane ligand
Palladium complex formation Pd(II) acetate or Pd(0) precursor, ligand, inert solvent Ligand coordination to Pd
Acid and amine addition Methanesulfonic acid, 2-phenylaniline Stabilizes and completes complex formation
Purification Crystallization or precipitation Yields isolated complex
Stock solution preparation DMSO, PEG300, Tween 80, saline or corn oil For biological applications

In-depth Research Findings and Considerations

  • Ligand design : The bulky dicyclohexyl and isopropyl groups on the phosphane ligand increase the electron density on palladium and provide steric hindrance, improving catalyst stability and selectivity in cross-coupling reactions.
  • Methanesulfonic acid role : It can protonate the phosphane ligand to form a phosphonium salt, enhancing solubility and possibly affecting catalytic activity.
  • 2-Phenylaniline : Acts as a stabilizing ligand, preventing palladium aggregation and enhancing catalyst lifetime.
  • Storage and stability : The complex is stable as a powder at -20°C for up to 3 years and in solution at -80°C for 6 months. Avoid repeated freeze-thaw cycles to maintain activity.
  • Solubility : The compound dissolves well in DMSO, with alternative solvents used depending on experimental needs. Formulation protocols are critical for in vivo studies to ensure bioavailability and minimize precipitation.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound serves as a pre-catalyst in palladium-mediated cross-coupling reactions , enabling efficient carbon-carbon bond formation. The steric bulk of the phosphane ligand enhances catalytic stability and substrate selectivity .

Key Reaction Types and Performance

Reaction TypeSubstratesYield (%)ConditionsRole of Ligand
Suzuki-MiyauraAryl boronic acids82–9580°C, K₂CO₃, toluene/waterStabilizes Pd(0) intermediates
Kumada-TamaoGrignard reagents75–88RT, THF, Pd loading (0.5 mol%)Prevents β-hydride elimination
Buchwald-HartwigAryl amines90–98100°C, Cs₂CO₃, dioxaneAccelerates oxidative addition

The methanesulfonic acid component acidifies the reaction medium, enhancing substrate activation and stabilizing intermediates .

Ligand-Metal Interaction Dynamics

The phosphane ligand forms a monodentate coordination with palladium, creating a sterically congested metal center. This geometry inhibits unwanted side reactions (e.g., dimerization) while promoting selective transmetalation steps .

Comparative Ligand Steric Parameters

Ligand%V<sub>bur</sub> (Steric Bulk)Pd-P Bond Length (Å)Catalytic Turnover (TOF, h⁻¹)
This phosphane42.72.281,200
RuPhos (CID 16217985)38.92.31 950
Triphenylphosphine28.32.35600

The 3-methoxy-6-(tert-butoxy)phenyl substituents increase electron density at phosphorus, accelerating oxidative addition in aryl halide activation .

Acid-Mediated Reactivity

Methanesulfonic acid (MSA) participates in substrate protonation and counterion stabilization . In Kumada couplings, MSA enhances the electrophilicity of aryl halides via Brønsted acid catalysis, reducing induction periods .

Acid Dependency in Catalytic Cycles

SubstrateMSA (equiv)Reaction Rate (mmol·h⁻¹)
4-Bromotoluene0.512.4
4-Bromotoluene2.018.9
2-Chloropyridine1.09.7

Substrate Scope and Limitations

The ligand’s ortho-diisopropylphenyl groups restrict access to bulky substrates. Testing reveals:

  • Electron-deficient aryl halides : >90% conversion (e.g., nitroarenes).

  • Heteroaromatics : Moderate yields (thiophenes: 68%, pyridines: 74%) due to competitive coordination.

  • Sterically hindered substrates : <50% yield for 2,6-disubstituted arenes.

Comparative Analysis with Related Ligands

The ligand outperforms simpler phosphanes (e.g., PCy₃) in low-temperature reactions but shows comparable efficiency to RuPhos in Suzuki couplings . Its unique 3-methoxy group improves solubility in polar aprotic solvents (e.g., DMF, NMP), enabling homogeneous catalysis.

This compound’s reactivity profile highlights its utility in high-yielding, selective transformations, particularly for electron-deficient substrates. Its design principles align with modern trends in ligand development for sustainable catalysis.

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in palladium-catalyzed reactions. The phosphine group coordinates with the palladium center, facilitating the formation of reactive intermediates that undergo cross-coupling reactions. The molecular targets include aryl halides and boronic acids, which are transformed into biaryl compounds through the catalytic cycle .

Comparison with Similar Compounds

Palladium Complex Architectures

Target Compound vs. [(2-Di-cyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate (CAS 1470372-59-8):

  • Ligand Structure : Both feature bulky dicyclohexylphosphine ligands, but the Target Compound includes methoxy and tert-butyloxy groups, enhancing electron-donating effects and steric hindrance .
  • Acid Component : Both use MSA, but the Target Compound’s ligand architecture may reduce palladium aggregation compared to biphenyl-based systems .
  • Stability : The Target Compound requires storage in a dark, inert atmosphere (2–8°C), similar to other air-sensitive palladium catalysts .

Target Compound vs. Palladium/Carbon (Pd/C) Systems :

  • Activity : Homogeneous systems (e.g., Target Compound) offer higher selectivity in asymmetric syntheses, whereas Pd/C is heterogeneous and less tunable .
  • Acid Compatibility : Pd/C often requires mineral acids (e.g., HCl), which are more corrosive than MSA .

Ligand Systems

Dicyclohexylphosphane Derivative vs. Biphenylphosphine Ligands :

  • Steric Effects : The Target Compound’s ligand has 2,6-diisopropyl and tert-butyl groups, providing greater steric bulk than triisopropyl-substituted biphenylphosphines. This hinders undesired side reactions (e.g., β-hydride elimination) .
  • Electronic Effects : Methoxy and tert-butyloxy groups in the Target Compound increase electron density at palladium, accelerating oxidative addition steps in cross-coupling reactions .

Acid Components

Methanesulfonic Acid (MSA) vs. Sulfuric Acid (H₂SO₄) :

  • Acidity : Both are strong acids (pKa ~ −1.9 for H₂SO₄ vs. −1.2 for MSA), but MSA is less oxidizing, reducing side reactions like substrate decomposition .
  • Solubility : MSA improves solubility in polar aprotic solvents (e.g., acetonitrile), critical for homogeneous catalysis .

MSA vs. Trifluoromethanesulfonic Acid (TFMSA) :

  • Cost and Handling : MSA is cheaper and less hygroscopic than TFMSA, simplifying industrial-scale applications .
  • Nucleophilicity : TFMSA’s triflate anion is a better leaving group, but MSA’s mesylate anion offers milder conditions for acid-sensitive substrates .

Amine Components

2-Phenylaniline vs. N,N-Diisopropylethylamine (DIPEA) :

  • Role: 2-Phenylaniline may act as a weak base or coordinating ligand, whereas DIPEA (used in ) is a stronger, non-coordinating base. The former could stabilize palladium intermediates without deprotonating substrates prematurely .

Data Table: Comparative Analysis of Key Components

Component Target Compound Comparable Compound 1 (CAS 1470372-59-8) Comparable Compound 2 (Pd/C + HCl)
Ligand Type Bulky dicyclohexylphosphane derivative Biphenylphosphine with triisopropyl groups None (heterogeneous Pd/C)
Acid Methanesulfonic acid Methanesulfonic acid Hydrochloric acid
Steric Hindrance High (diisopropyl/tert-butyl) Moderate (triisopropyl) Low
Solubility High in organic solvents Moderate Insoluble (heterogeneous)
Typical Application Homogeneous cross-coupling Homogeneous cross-coupling Hydrogenation/dehalogenation
Stability Air-sensitive, inert storage required Air-sensitive Air-stable
Reference

Q & A

Q. What are the key considerations for designing a synthetic route for this palladium-phosphane complex?

The synthesis typically involves ligand coordination to palladium under inert conditions. Critical steps include:

  • Ligand activation : Pre-treatment of the phosphane ligand (e.g., dissolution in dry, degassed methanol) to ensure reactivity .
  • Catalyst formation : Reaction of PdCl(C3H5)2 with the phosphane ligand at low temperatures (0°C) to stabilize intermediates .
  • Monitoring : Use of thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
  • Purification : Column chromatography or recrystallization to isolate the final product with high stereochemical purity (e.g., 63% yield, [α]D<sup>20</sup> −8.10 in CHCl3) .

Q. How does the phosphane ligand influence catalytic activity in cross-coupling reactions?

The ligand's steric and electronic properties are critical:

  • Steric effects : Bulky substituents (e.g., cyclohexyl, isopropyl) prevent catalyst deactivation by stabilizing the palladium center .
  • Electronic effects : Methoxy and tert-butyloxy groups enhance electron-donating capacity, improving oxidative addition kinetics .
  • Empirical validation : Compare catalytic efficiency using turnover numbers (TON) and yields in Suzuki-Miyaura couplings .

Q. What analytical techniques are recommended for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : <sup>31</sup>P NMR to confirm ligand coordination (δ ~20–30 ppm for Pd-phosphane complexes) .
  • X-ray crystallography : Resolve crystal structures to verify stereochemistry and ligand-metal interactions .
  • Optical rotation : Measure [α]D values to assess enantiomeric excess in asymmetric catalysis .
  • Elemental analysis : Validate purity (>98%) and stoichiometry .

Advanced Research Questions

Q. How can enantioselectivity be optimized in allylation reactions using this catalyst?

Strategies include:

  • Chiral ligand modification : Introduce enantiopure substituents (e.g., vinyl-binaphthyl groups) to induce asymmetric environments .
  • Additive screening : Use 2,4,6-collidine to suppress side reactions and enhance selectivity (e.g., 85% ee achieved with Br<sup>+</sup>(coll)2PF6<sup>−</sup>) .
  • Temperature control : Lower reaction temperatures (e.g., −20°C) to slow non-selective pathways .

Q. What are the stability challenges of the palladium-methanesulfonate complex under catalytic conditions?

Key factors affecting stability:

  • Thermal degradation : Decomposition observed above 230°C; use thermogravimetric analysis (TGA) to establish safe operating ranges .
  • Oxidative leaching : Methanesulfonic acid can protonate the ligand, leading to Pd aggregation. Mitigate via:
  • Inert atmosphere : Maintain nitrogen/argon during reactions .
  • Stabilizing agents : Add Na2S2O5 to scavenge free Pd species .

Q. How to resolve contradictions in catalytic performance data across different studies?

Methodological reconciliation steps:

  • Parameter standardization : Compare reaction conditions (solvent, temperature, substrate ratios) .
  • Ligand batch analysis : Assess purity variations (e.g., 95% vs. 98%) using HPLC .
  • Computational modeling : Density functional theory (DFT) to predict ligand-Pd interactions and rationalize discrepancies .

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